molecular formula C7H13NO3 B12611584 Methoxyacetic acid, morpholide

Methoxyacetic acid, morpholide

Cat. No.: B12611584
M. Wt: 159.18 g/mol
InChI Key: GGMGHASWIYSLRL-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry and Carboxylic Acid Derivatives

Methoxyacetic acid, morpholide is classified as a tertiary amide and a derivative of a carboxylic acid. chemicalbook.com Amides are characterized by a carbonyl group bonded to a nitrogen atom. In this specific molecule, the nitrogen atom is part of a morpholine (B109124) ring, a heterocyclic compound featuring both amine and ether functional groups. chemicalbook.com The acyl group is derived from methoxyacetic acid, a simple ether carboxylic acid. aatbio.com The formation of the amide bond between the carboxylic acid (methoxyacetic acid) and the secondary amine (morpholine) is a fundamental reaction in organic chemistry, resulting in a stable and versatile chemical linkage. chemicalbook.com

Rationale for Scholarly Investigation of this compound

The scientific interest in this compound stems from the unique combination of its constituent parts. Methoxyacetic acid is a known metabolite of several industrial chemicals and has been studied for its biological activities. nih.govgoogle.com Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, often imparting desirable pharmacokinetic properties to drug candidates. nih.gov The combination of these two moieties in this compound suggests potential for investigation in various research domains.

Overview of Advanced Research Domains Pertinent to this compound

Research involving this compound and structurally related compounds spans several advanced domains. The parent compound, methoxyacetic acid, is utilized in the synthesis of pharmaceuticals, pesticides, and dyes. tmpjiateng.com It also serves as a key intermediate in the production of specialty chemicals and polymers. tmpjiateng.com Furthermore, methoxyacetic acid has been employed in environmental science research, such as in toxicity studies. tmpjiateng.com Derivatives of morpholine are extensively researched for their potential biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov

Chemical and Physical Properties of this compound

The fundamental properties of this compound are presented below.

PropertyValueSource
Molecular FormulaC7H13NO3 nist.gov
Molecular Weight159.1830 g/mol nist.gov
IUPAC Name4-(2-methoxyacetyl)morpholine
Physical DescriptionData not available
Boiling PointData not available
Melting PointData not available
SolubilityData not available

Synthesis and Characterization of this compound

While specific, detailed synthesis and characterization data for this compound are not extensively published, general synthetic routes for amides provide a basis for its preparation. The most common method involves the reaction of methoxyacetic acid or its activated derivatives (such as an acyl chloride or ester) with morpholine.

Spectroscopic Data:

Gas Chromatography (GC): The retention index (I) for this compound has been reported as 1282 on a non-polar column (5 % Phenyl methyl siloxane). nist.gov

Mass Spectrometry (MS): The NIST WebBook indicates the availability of mass spectrum data (electron ionization), though specific fragmentation patterns are not detailed in the readily available literature. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental NMR data for this compound are not available in the cited sources, predicted spectra can be inferred from its constituent parts. The ¹H NMR spectrum would be expected to show signals corresponding to the methoxy (B1213986) group protons, the methylene (B1212753) protons adjacent to the ether and carbonyl groups, and the protons of the morpholine ring.

Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound is not available. However, it would be expected to exhibit a strong absorption band characteristic of the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹.

Advanced Research Applications of this compound

Specific advanced research applications for this compound are not widely documented in the reviewed literature. However, based on the known applications of its parent compounds and related structures, potential areas of investigation can be proposed.

Medicinal Chemistry: Given that the morpholine moiety is a key component in many bioactive compounds, this compound could be explored as a building block or a lead compound in drug discovery programs. nih.govcymitquimica.com

Agrochemical Research: The parent methoxyacetic acid is used in the synthesis of some agricultural chemicals, suggesting that its morpholide derivative could be investigated for similar applications. google.comtmpjiateng.com

Materials Science: Methoxyacetic acid is used in the production of polymers and resins. tmpjiateng.com The morpholide derivative could potentially be explored as a monomer or an additive in polymer synthesis to modify material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-methoxy-1-morpholin-4-ylethanone

InChI

InChI=1S/C7H13NO3/c1-10-6-7(9)8-2-4-11-5-3-8/h2-6H2,1H3

InChI Key

GGMGHASWIYSLRL-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CCOCC1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methoxyacetic Acid, Morpholide

Strategies for the Amidation of Methoxyacetic Acid

The core chemical transformation in the synthesis of Methoxyacetic acid, morpholide is the formation of an amide bond between the carboxylic acid group of methoxyacetic acid and the secondary amine, morpholine (B109124). This reaction, a dehydration condensation, is thermodynamically unfavorable under ambient conditions and typically requires activation of the carboxylic acid.

Traditional methods for amide synthesis are well-established and widely used due to their reliability and broad applicability. These methods typically involve the conversion of the carboxylic acid into a more reactive intermediate.

One of the most common approaches is the acid halide method . Methoxyacetic acid can be converted to its corresponding acyl chloride, methoxyacetyl chloride, by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with morpholine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to form the desired amide. youtube.com While effective, this method generates corrosive HCl and the reagents used require careful handling. youtube.com

Another prevalent strategy involves the use of coupling reagents . These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common examples. researchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by morpholine. This process is often performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The primary drawback of this method is the formation of stoichiometric amounts of byproducts (e.g., dicyclohexylurea), which can complicate product purification. nih.gov

Direct thermal dehydration of a mixture of methoxyacetic acid and morpholine at high temperatures is the simplest approach but is often inefficient and can lead to decomposition, limiting its practical use for many substrates. researchgate.net

Table 1: Conventional Amidation Methods

Method Activating Agent Typical Conditions Advantages Disadvantages
Acid Halide Formation Thionyl chloride (SOCl₂), Oxalyl chloride Two steps: 1. Reaction with chlorinating agent (often heated). 2. Reaction with amine and base at low temperature. High reactivity, generally good yields. Harsh reagents, generation of acidic byproduct (HCl).
Coupling Reagents DCC, EDC (often with HOBt, HATU) One-pot reaction at or below room temperature. Mild conditions, high efficiency. Stoichiometric waste, potential for side reactions, cost of reagents. nih.gov
Direct Thermal Amidation Heat High temperatures (>150 °C), often with water removal. Simple, no additional reagents. Requires high temperatures, limited substrate scope, potential for degradation. researchgate.net

In response to the limitations of conventional methods, particularly concerning waste generation and harsh reaction conditions, significant research has focused on developing novel, more sustainable synthetic approaches for amide formation. researchgate.netsigmaaldrich.com

Catalytic direct amidation has emerged as a highly attractive alternative. These methods avoid the use of stoichiometric activating agents and instead employ a catalyst to facilitate the direct condensation of the carboxylic acid and amine, with water as the only byproduct. Boron-based catalysts, such as boronic acids, have shown effectiveness in promoting direct amidation under relatively mild conditions. researchgate.net Transition-metal catalysts have also been developed for this purpose. nih.gov These catalytic processes offer improved atom economy and reduced waste, aligning with the principles of green chemistry. sigmaaldrich.com

Biocatalytic methods using enzymes represent another frontier in sustainable amide synthesis. rsc.org Enzymes like lipases can catalyze amide bond formation, often under mild, aqueous conditions. This approach offers high selectivity and avoids the use of toxic reagents and solvents. ATP-dependent enzymes can activate the carboxylic acid in situ, mimicking natural biological processes to form the amide bond efficiently. rsc.org While promising, the scalability and substrate scope of biocatalytic methods can sometimes be limitations.

Other modern approaches include transition-metal-free transamidation and the amidation of esters, which can be prepared from methoxyacetic acid. nih.gov These methods provide alternative pathways that can be advantageous for specific substrates or under particular reaction constraints, often operating at room temperature and with high selectivity. nih.gov

Precursor Chemistry: Synthesis and Modification of Methoxyacetic Acid

The availability and purity of methoxyacetic acid are crucial for the successful synthesis of its morpholide derivative. Both industrial-scale and laboratory-scale syntheses of this precursor are well-documented.

On an industrial scale, methoxyacetic acid is commonly produced via the catalytic oxidation of 2-methoxyethanol (B45455) (also known as methyl cellosolve). wikipedia.orgjustia.com This process typically involves oxidizing 2-methoxyethanol with oxygen or air in the presence of a platinum-based catalyst. wikipedia.orgpatsnap.com Another industrial method involves the oxidation of ethylene (B1197577) glycol monomethyl ether with nitric acid. google.com

For laboratory-scale synthesis, a classic and reliable method is the Williamson ether synthesis followed by hydrolysis. This involves the reaction of sodium methoxide (B1231860) with an ester of chloroacetic acid, or directly with chloroacetic acid itself. wikipedia.orgchemicalbook.com A specific patented process describes reacting monochloroacetic acid with sodium methylate under substantially anhydrous conditions. google.com The process involves using methoxyacetic acid methyl ester as a solvent, which can be recycled, making the process more environmentally friendly by avoiding aqueous waste streams. google.com

Table 2: Synthesis Methods for Methoxyacetic Acid

Scale Reactants Reagents/Catalysts Key Features
Industrial 2-Methoxyethanol O₂ or air, Platinum catalyst Catalytic oxidation process, efficient for large-scale production. wikipedia.org
Industrial Ethylene glycol monoemethyl ether Nitric acid, Copper chloride catalyst One-step oxidation reaction. google.com
Laboratory/Industrial Monochloroacetic acid Sodium methylate Reaction under anhydrous conditions, can involve solvent recycling. wikipedia.orggoogle.com

Further modification of methoxyacetic acid or its precursors can lead to a range of functionalized analogs. The carboxylic acid group is a primary site for chemical transformation. For instance, reduction of the carboxylic acid group can yield 2-methoxyethanol, the starting material for one of the industrial syntheses.

Esterification of methoxyacetic acid with various alcohols (e.g., methanol (B129727) to form methyl methoxyacetate) is a common transformation, producing valuable intermediates and solvents. hb-p.comchemicalbook.com The methylene (B1212753) group adjacent to the oxygen atom and the carbonyl group also presents opportunities for functionalization, although reactions at this site are less common and may require more advanced synthetic strategies, such as activation via α-halogenation.

Derivatization and Analog Development of this compound

Once this compound is synthesized, it can serve as a scaffold for the development of various analogs. Derivatization can occur at several positions on the molecule.

The morpholine ring is a potential site for modification. While the nitrogen atom is tied up in the amide bond, the ring itself can undergo reactions if it contains other functional groups, though this is not the case for the parent morpholine structure.

The methoxy (B1213986) group (-OCH₃) offers another handle for modification. Cleavage of the methyl ether, for example, using a reagent like boron tribromide (BBr₃), would yield the corresponding hydroxyacetic acid morpholide. This hydroxyl group could then be further functionalized, for instance, by alkylation or acylation, to introduce a variety of different ether or ester linkages.

Additionally, the development of analogs can be achieved by utilizing derivatives of the starting materials. Instead of morpholine, other cyclic or acyclic secondary amines could be used in the amidation reaction with methoxyacetic acid to generate a library of related amides. Similarly, using functionalized derivatives of methoxyacetic acid in the initial amidation step provides a direct route to analogs with modifications on the acyl portion of the molecule. For analytical purposes, methoxyacetic acid is often derivatized, for example, by reaction with pentafluorobenzyl bromide, to make it suitable for gas chromatography analysis. nih.gov This highlights a common strategy for functionalizing the carboxylic acid group that could be adapted for synthetic purposes.

Chemical Modification at the Methoxy Moiety

The methoxy group (-OCH₃) of this compound, while generally stable, can undergo specific chemical transformations, primarily involving cleavage to the corresponding alcohol. This O-demethylation is a common transformation in organic synthesis, often employed to unmask a hydroxyl group for further functionalization.

Several reagents are known to effect the cleavage of methyl ethers. A widely used and powerful reagent for this purpose is boron tribromide (BBr₃). chem-station.com The reaction mechanism involves the coordination of the strong Lewis acid BBr₃ to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane (B36050) and a boron-containing intermediate which is subsequently hydrolyzed to yield the alcohol. chem-station.com

Alternatively, strong protic acids such as 47% hydrobromic acid (HBr) can be used, typically at elevated temperatures. chem-station.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 reaction by the bromide ion on the methyl group. chem-station.com Thiol-based reagents, like ethanethiol (B150549) (EtSH) under basic conditions, offer a milder alternative that avoids the use of strong acids. chem-station.com

In the context of this compound, such a demethylation would yield 2-hydroxyacetic acid, morpholide. This transformation is depicted in the following reaction scheme:

Table 1: Reagents for O-Demethylation of Methoxy Group

ReagentConditionsRemarks
Boron tribromide (BBr₃)Low temperature (e.g., -78°C to room temp.) in an inert solvent like dichloromethane.Highly effective but requires careful handling due to its reactivity with water. chem-station.com
Hydrobromic acid (HBr)High temperature (e.g., ~130°C), sometimes with acetic acid as a co-solvent.A classic method, but the harsh conditions may not be suitable for sensitive substrates. chem-station.com
Ethanethiol (EtSH) / NaOHBasic conditions.Milder conditions compared to strong acids, but the reagent has a strong odor. chem-station.com

Structural Alterations of the Morpholine Heterocycle

The morpholine ring in this compound is a saturated heterocycle and is generally robust. However, modifications can be envisioned, particularly through reactions that involve the C-H bonds of the ring or, more synthetically, by constructing substituted morpholine precursors prior to the acylation step.

The synthesis of substituted morpholines often starts from chiral amino alcohols, which can be cyclized to form the morpholine ring. nih.gov For instance, a palladium-catalyzed carboamination reaction of a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide can produce cis-3,5-disubstituted morpholines. nih.gov This approach allows for the introduction of substituents at specific positions on the morpholine ring, which would then be carried into the final this compound analogue.

Another strategy involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols. Treatment with bromine can lead to the formation of chiral morpholines with a bromomethyl substituent, which can be further modified. banglajol.info

Systematic chemical diversity can be applied to generate enantiomerically pure C-substituted morpholines. For example, a synthetic strategy starting from N-Boc-protected (S)-alanine can lead to a variety of methyl-substituted morpholine-2- and 3-acetic acid esters. nih.gov These substituted morpholines can then be acylated with methoxyacetic acid or its derivatives to produce a library of analogues.

Table 2: Synthetic Strategies for Substituted Morpholines

Starting MaterialKey ReactionType of Substitution
Substituted ethanolamine derivativesPd-catalyzed carboaminationcis-3,5-disubstitution nih.gov
N-allyl-β-aminoalcoholsElectrophile (Br₂)-induced cyclizationChiral substitution with further functionalization handle banglajol.info
N-Boc-protected amino acidsMulti-step synthesis including annulationSystematic substitution at various ring positions nih.gov

Synthesis and Characterization of Related Acetic Acid Morpholide Analogues

The synthesis of this compound and its analogues generally involves the formation of an amide bond between the corresponding carboxylic acid (or its activated derivative) and morpholine (or a substituted morpholine).

A common and direct method for amide synthesis is the condensation of a carboxylic acid and an amine. This reaction is often facilitated by a coupling agent or by activating the carboxylic acid. libretexts.org For instance, methoxyacetic acid can be reacted with morpholine in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC). youtube.com Alternatively, the carboxylic acid can be converted to a more reactive species such as an acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting methoxyacetyl chloride can then be reacted with morpholine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. khanacademy.org

The synthesis of a range of acetic acid morpholide analogues can be achieved by varying the carboxylic acid component. For example, reacting morpholine with phenylacetic acid would yield phenylacetic acid, morpholide. The use of different substituted acetic acids allows for the exploration of structure-activity relationships.

The characterization of these analogues typically involves standard spectroscopic techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the presence of the characteristic signals for the morpholine and the acyl group protons and carbons. Infrared (IR) spectroscopy would show a strong absorption band for the amide carbonyl group. Mass spectrometry would be used to confirm the molecular weight of the synthesized compounds.

Table 3: Common Methods for Amide Bond Formation

MethodReagentsKey Features
Direct condensation with coupling agentCarboxylic acid, amine, DCCForms a stable dicyclohexylurea byproduct. youtube.com
Acyl chloride routeCarboxylic acid, SOCl₂ or (COCl)₂, then amine and baseHighly reactive intermediate, generally high yielding. khanacademy.org
Boron-mediated amidationCarboxylic acid, amine, B(OCH₂CF₃)₃Effective for a wide range of substrates with simple purification. acs.org
Titanium-mediated condensationCarboxylic acid, amine, TiCl₄General procedure providing amides in moderate to excellent yields. nih.gov

Investigation of Stereochemical Control in this compound Synthesis

Stereochemical control in the synthesis of this compound analogues becomes crucial when substituents are introduced on the morpholine ring or at the α-position of the acetic acid moiety.

The synthesis of chiral, non-racemic morpholine derivatives is a key aspect of controlling the stereochemistry of the final product. Asymmetric hydrogenation of unsaturated morpholines using a chiral bisphosphine-rhodium catalyst can produce 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee). rsc.orgsemanticscholar.org These enantiomerically enriched morpholines can then be used in the amide coupling reaction to produce stereochemically defined products.

Another approach is to start from a chiral pool, such as enantiopure amino acids, to construct the morpholine ring. This strategy inherently introduces stereocenters in a controlled manner. researchgate.net For example, an enantioselective synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives has been developed using an enzyme-catalyzed resolution of a racemic morpholine-2-carboxylate intermediate as the key step. nih.gov

When considering modifications to the methoxyacetic acid part, for instance, by introducing a substituent at the α-position, stereoselective methods for the synthesis of the chiral carboxylic acid would be required. Subsequent amide coupling with morpholine, if carried out under mild conditions, would likely proceed with retention of the stereochemical integrity of the chiral acid. nih.gov

Table 4: Approaches to Stereochemical Control

StrategyKey MethodOutcome
Asymmetric CatalysisAsymmetric hydrogenation of unsaturated morpholinesEnantiomerically enriched substituted morpholines rsc.orgsemanticscholar.org
Chiral Pool SynthesisUse of enantiopure amino acids or amino alcohols as starting materialsSynthesis of morpholines with defined stereochemistry researchgate.net
Enzymatic ResolutionSeparation of racemic intermediatesAccess to single enantiomers of substituted morpholines nih.gov

Advanced Analytical Methodologies for Methoxyacetic Acid, Morpholide Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to deduce molecular structures. Each method probes different aspects of the molecule's composition and geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that elucidates the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. biosynth.com For Methoxyacetic acid, morpholide, ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to each unique chemical environment within the molecule.

In ¹H NMR, the protons on the morpholine (B109124) ring are expected to appear as two distinct multiplets due to their different chemical environments adjacent to the nitrogen and oxygen atoms. nih.govresearchgate.net The protons on the methylene (B1212753) group between the methoxy (B1213986) and carbonyl groups, and the protons of the methoxy group itself, would each produce a unique singlet.

In ¹³C NMR, a signal for the carbonyl carbon is anticipated in the highly deshielded region typical for amides. ucalgary.ca Signals for the morpholine carbons, the methoxy carbon, and the methylene carbon would also be present at characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Nucleus Predicted Chemical Shift (ppm)
Methylene protons (-N-CH₂-CH₂-O-) ¹H ~3.6 - 3.7
Methylene protons (-N-CH₂-CH₂-O-) ¹H ~3.4 - 3.5
Methylene protons (-CO-CH₂-O-) ¹H ~4.1
Methoxy protons (-O-CH₃) ¹H ~3.4
Carbonyl carbon (-C=O) ¹³C ~165 - 175
Methylene carbons (-N-CH₂-CH₂-O-) ¹³C ~66 - 67
Methylene carbons (-N-CH₂-CH₂-O-) ¹³C ~42 - 46
Methylene carbon (-CO-CH₂-O-) ¹³C ~70
Methoxy carbon (-O-CH₃) ¹³C ~59

Note: Predicted values are based on typical shifts for N-substituted morpholines and related structures. nih.govresearchgate.netstackexchange.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. These vibrations occur at specific frequencies, allowing for the identification of functional groups. nih.gov The key functional groups in this compound are the tertiary amide, the ether linkage of the methoxy group, and the ether linkage within the morpholine ring.

The most prominent feature in the IR spectrum is expected to be the strong carbonyl (C=O) stretching band of the tertiary amide, which typically appears in the range of 1680-1630 cm⁻¹. spcmc.ac.inspectroscopyonline.com Other significant absorptions would include the C-N stretching vibration of the amide and the C-O-C stretching vibrations from the ether components. orgchemboulder.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch Aliphatic (CH₂, CH₃) 2850 - 3000 Medium-Strong
C=O Stretch Tertiary Amide 1630 - 1680 Strong
C-N Stretch Tertiary Amide 1250 - 1020 Medium-Weak
C-O-C Stretch Ether (asymmetric) 1250 - 1020 Strong

Note: Predicted values are based on established group frequency correlations. spcmc.ac.inspectroscopyonline.comlibretexts.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. chemguide.co.uk This allows for the precise determination of the molecular weight and provides structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₇H₁₃NO₃), the molecular weight is 159.18 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 159. The fragmentation of this molecular ion would likely proceed through several pathways characteristic of amides and cyclic ethers. libretexts.orgmiamioh.edu Common fragmentation includes cleavage of the morpholine ring and alpha-cleavage adjacent to the carbonyl group. core.ac.ukresearchgate.net

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z Value Proposed Ion/Fragment Fragmentation Pathway
159 [C₇H₁₃NO₃]⁺ Molecular Ion (M⁺)
116 [C₅H₈NO₂]⁺ Loss of -CH₂OCH₃
86 [C₄H₈NO]⁺ Cleavage of the morpholine ring
73 [CH₃OCH₂CO]⁺ Acylium ion from α-cleavage
57 [C₃H₅O]⁺ or [C₄H₉]⁺ Further fragmentation

Note: Fragmentation is complex and these represent plausible major pathways. chemguide.co.ukcore.ac.uknist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. researchgate.net The parts of a molecule that absorb light in this region are known as chromophores. youtube.com

The primary chromophore in this compound is the amide functional group. Simple, non-conjugated amides typically exhibit a weak absorption band in the UV region corresponding to an n→π* electronic transition. ucalgary.ca This transition involves the excitation of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital of the carbonyl group.

Table 4: Predicted UV-Vis Absorption for this compound

Chromophore Electronic Transition Predicted λmax (nm)
Amide (-CO-N<) n→π* ~215 - 225

Note: The exact wavelength and intensity can be influenced by the solvent. ucalgary.caresearchgate.net

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating components of a mixture and for performing quantitative analysis. These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is a powerful tool for identifying and quantifying volatile and semi-volatile compounds in a sample. unar.ac.id

In the analysis of this compound, the gas chromatograph would first vaporize the sample and separate it from other components based on its boiling point and affinity for the GC column's stationary phase. asianpubs.org As the compound elutes from the column at a specific retention time, it enters the mass spectrometer. The MS provides a mass spectrum that serves as a chemical fingerprint, allowing for confident qualitative identification by comparing it to spectral libraries. conferenceworld.in For quantitative analysis, the area under the chromatographic peak is measured and compared against the response of a known concentration of a standard. nih.gov

Table 5: Principles of GC-MS Analysis for this compound

Analytical Step Technique Principle Information Obtained
Separation Gas Chromatography (GC) Differential partitioning between a mobile gas phase and a stationary liquid/solid phase based on volatility and polarity. Retention Time (RT)
Identification Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on mass-to-charge ratio, producing a unique fragmentation pattern. Mass Spectrum for qualitative analysis.
Quantification GC-MS The area of the chromatographic peak is proportional to the amount of the compound present. Concentration of the analyte.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method would be the most probable approach for its analysis.

Purity Assessment: To determine the purity of this compound, an RP-HPLC method would separate the main compound from any impurities. The choice of a suitable stationary phase, typically a C18 column, and a mobile phase, likely a mixture of acetonitrile (B52724) and water, would be critical. The addition of an acid, such as formic acid, to the mobile phase can improve peak shape for polar compounds. Detection is commonly achieved using a UV detector, although mass spectrometry (MS) can be coupled with HPLC for more definitive peak identification.

Mixture Analysis: In instances where this compound is part of a complex mixture, HPLC provides the necessary resolving power to separate it from other components. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with a wide range of polarities.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm
Column Temperature 30 °C

Capillary Electrophoresis for Chiral Resolution Studies

As this compound possesses a chiral center, the separation of its enantiomers is crucial, particularly in pharmaceutical and biological contexts. Capillary Electrophoresis (CE) is a powerful technique for chiral separations, offering high efficiency and resolution.

The principle of chiral separation by CE involves the addition of a chiral selector to the background electrolyte. This selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities and thus their separation.

Commonly used chiral selectors in CE include cyclodextrins and their derivatives, crown ethers, and certain proteins. For a compound like this compound, derivatized cyclodextrins would be a primary choice for a chiral selector. The optimization of separation would involve adjusting the type and concentration of the chiral selector, the pH of the background electrolyte, the applied voltage, and the capillary temperature.

ParameterCondition
Capillary Fused silica, 50 µm i.d., 50 cm total length
Background Electrolyte 25 mM Phosphate buffer (pH 2.5) containing 15 mM Hydroxypropyl-β-cyclodextrin
Applied Voltage 20 kV
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 210 nm
Capillary Temperature 25 °C

Development of Advanced Detection and Quantification Strategies in Complex Matrices

The accurate detection and quantification of this compound in complex matrices such as biological fluids or environmental samples necessitate advanced analytical strategies. The inherent complexity of these matrices can lead to interferences that affect the accuracy and sensitivity of the analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of compounds in complex matrices. This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. For this compound, an electrospray ionization (ESI) source would likely be used to generate ions, which are then fragmented and detected. The use of multiple reaction monitoring (MRM) enhances selectivity by monitoring specific precursor-to-product ion transitions.

Gas Chromatography-Mass Spectrometry (GC-MS): Although this compound is not highly volatile, derivatization could be employed to increase its volatility and thermal stability, making it amenable to GC-MS analysis. This approach can offer high sensitivity and is a viable alternative for quantification.

Optimization of Sample Preparation Techniques and Mitigation of Matrix Effects in Research Samples

Effective sample preparation is paramount for obtaining reliable and accurate results, especially when dealing with complex matrices. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and present it in a form compatible with the analytical instrument.

Sample Preparation Techniques:

Protein Precipitation (PPT): For biological samples like plasma or serum, PPT with a solvent such as acetonitrile is a simple and common first step to remove the bulk of proteins.

Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract this compound from an aqueous sample into an immiscible organic solvent, thereby cleaning up the sample and concentrating the analyte.

Solid-Phase Extraction (SPE): SPE offers a more controlled and selective method for sample cleanup and concentration. A sorbent material is chosen to retain the analyte of interest while allowing interfering components to pass through. The analyte is then eluted with a small volume of a strong solvent.

Mitigation of Matrix Effects: Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting matrix components in LC-MS, can be a significant challenge. Several strategies can be employed to mitigate these effects:

Dilution: A simple approach is to dilute the sample to reduce the concentration of interfering matrix components.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for matrix effects.

Use of Internal Standards: The addition of a stable isotope-labeled internal standard that behaves similarly to the analyte during sample preparation and analysis is a highly effective way to correct for matrix effects and variations in recovery.

TechniquePrincipleApplication for this compound
Protein Precipitation Removal of proteins by addition of an organic solvent.Initial cleanup of plasma or serum samples.
Liquid-Liquid Extraction Partitioning of the analyte between two immiscible liquids.Extraction from aqueous samples and concentration.
Solid-Phase Extraction Selective retention of the analyte on a solid sorbent.High-selectivity cleanup and concentration.

Computational Chemistry and Theoretical Studies of Methoxyacetic Acid, Morpholide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and related properties, providing a microscopic view of molecular behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and properties of chemical systems. mdpi.com It is favored for its balance of accuracy and computational efficiency. researchgate.netnih.gov DFT calculations, particularly using functionals like B3LYP, are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. nih.govresearchgate.net These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net

For Methoxyacetic acid, morpholide, a DFT optimization using a basis set such as 6-311++G(d,p) would provide the equilibrium geometry in the gas phase. researchgate.netresearchgate.net The results of such a calculation would allow for a detailed analysis of the molecule's structural parameters. Energetic properties, including the total energy, heats of formation, and vibrational frequencies, can also be computed, offering insights into the molecule's stability and thermodynamic characteristics. orientjchem.org

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP Level)

This table is illustrative and represents the type of data obtained from DFT calculations. Actual values would require a specific computational study.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C=O (Amide) 1.24
C-N (Amide) 1.36
C-O (Ether) 1.43
N-C (Morpholine) 1.47
**Bond Angles (°) ** O=C-N 122.5
C-O-C 111.8
C-N-C (Morpholine) 110.5

| Dihedral Angles (°) | C-C-N-C | 178.0 |

The electronic behavior and reactivity of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comsapub.org The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

A computational analysis for this compound would involve calculating the energies of these frontier molecular orbitals. nih.gov Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface provides a visual representation of the charge distribution. researchgate.netmdpi.com The MEP map identifies electron-rich regions (negative potential), typically associated with lone pairs on heteroatoms like oxygen and nitrogen, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. mdpi.com For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the ether oxygen, indicating these are primary sites for electrophilic interaction.

Table 2: Hypothetical Frontier Orbital Energies for this compound

This table is illustrative and represents the type of data obtained from quantum chemical calculations.

Molecular Orbital Energy (eV) Implication
HOMO -7.5 Electron-donating capability
LUMO +1.2 Electron-accepting capability

Molecular Dynamics Simulations for Conformational Analysis and Potential Ligand-Target Interactions

While quantum mechanics describes the electronic structure of a molecule at a static, minimum-energy state, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact. nih.gov

For a flexible molecule like this compound, which contains several rotatable bonds, MD simulations are essential for performing a thorough conformational analysis. nih.govscispace.com These simulations can explore the potential energy surface to identify low-energy conformers and understand the flexibility of the morpholine (B109124) ring and the methoxyacetyl group. This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site. nih.gov

MD simulations are also a cornerstone for studying potential ligand-target interactions. frontiersin.orgscispace.com By placing this compound in a simulated environment with a biological target (e.g., a protein receptor or enzyme), MD can predict binding modes, calculate binding free energies, and identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-target complex. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the biological activity of a group of molecules are dependent on changes in their structural or physicochemical properties. mdpi.com

To develop a QSAR model for derivatives of this compound, one would first calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. A mathematical model, often a multiple linear regression equation, is then generated to relate these descriptors to the observed biological activity. mdpi.com

A hypothetical QSAR equation might look like: Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Weight)

Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts toward molecules with the highest predicted potency. nih.govnih.gov

In Silico Screening Methodologies and Rational Design Principles for Derivatives

The insights gained from quantum chemical calculations, MD simulations, and QSAR models form the basis for in silico screening and rational drug design. nih.govmdpi.com In silico (or virtual) screening involves using computational methods to search large compound libraries to identify molecules that are likely to bind to a specific biological target. mdpi.comresearchgate.net For a target relevant to this compound, one could use its computationally determined shape and electrostatic properties as a template to find other molecules with similar characteristics.

Rational design involves the iterative modification of a lead compound to improve its properties. nih.gov Based on computational studies of this compound, a medicinal chemist could propose specific structural modifications. For example:

Modifying Substituents: If QSAR analysis indicates that higher lipophilicity increases activity, alkyl groups could be added to the morpholine ring.

Improving Binding: If MD simulations reveal an unused hydrogen bond donor or acceptor in the target's binding pocket, the ligand could be modified to form this interaction, thereby increasing binding affinity.

Altering Electronic Properties: DFT calculations can predict how adding electron-withdrawing or electron-donating groups at various positions would alter the molecule's reactivity and interaction potential.

This computational-driven approach accelerates the discovery process by focusing experimental work on compounds with a higher probability of success.

Environmental and Ecological Research Perspectives on Methoxyacetic Acid, Morpholide

Potential Environmental Occurrence and Distribution Research

There is a lack of available data concerning the potential presence and movement of Methoxyacetic acid, morpholide in various environmental compartments. Research has not yet been published that investigates its potential sources of release into the environment, such as industrial manufacturing processes or use in commercial products. Furthermore, its partitioning behavior in air, water, soil, and sediment is uncharacterized, leaving a significant knowledge gap regarding its likely distribution in the environment.

Investigation of Degradation Pathways and Environmental Persistence in Various Matrices

The environmental persistence of this compound is currently unknown. Scientific investigations into its degradation, both through biological (biodegradation) and non-biological (abiotic) processes, have not been reported. Understanding the mechanisms and rates of its breakdown in different environmental matrices, such as soil and water, is crucial for assessing its potential to persist and accumulate. Without such studies, it is impossible to determine its environmental half-life and long-term fate.

Theoretical Assessment of Bioconcentration and Bioaccumulation Potential

A theoretical assessment of the bioconcentration and bioaccumulation potential of this compound has not been conducted or made publicly available. Such an assessment would typically involve using the compound's physicochemical properties, such as its octanol-water partition coefficient (Kow), to model its likelihood of accumulating in the tissues of living organisms. The absence of this data prevents an estimation of its potential to move up the food chain and cause harm to higher trophic level organisms.

Research into Ecological Interactions and Impacts on Model Organisms

There is no available research on the ecological interactions and impacts of this compound on model organisms. Ecotoxicological studies are essential for determining the potential adverse effects of a chemical on wildlife and ecosystems. Standardized tests on representative aquatic and terrestrial organisms, such as algae, daphnids, fish, and earthworms, would be necessary to establish the compound's toxicity profile and to identify concentrations that may be of ecological concern.

Future Research Directions and Emerging Academic Applications

Advancements in Novel Synthetic Methodologies for Methoxyacetic Acid, Morpholide

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant chemical waste. Future research into the synthesis of this compound should focus on the development and application of novel, more efficient, and sustainable catalytic methods.

Direct catalytic amidation, which combines a carboxylic acid and an amine with the only byproduct being water, is a highly attractive approach. catalyticamidation.info Research should explore various catalytic systems for the condensation of methoxyacetic acid with morpholine (B109124). Boron-based catalysts, such as boronic acids, have shown considerable promise in facilitating direct amide bond formation under milder conditions than traditional thermal methods. mdpi.comresearchgate.net Other metal-based catalysts, including those based on titanium and zirconium, have also been developed for direct amidation and could be optimized for this specific transformation. nih.gov The exploration of enzymatic methods, for instance using immobilized lipases like Candida antarctica lipase (B570770) B (CALB), offers a particularly green and highly selective alternative for amide synthesis. nih.gov

Future synthetic research could focus on:

Catalyst Screening: A systematic evaluation of different classes of catalysts (boron-based, metal-based, enzymatic) to identify the most efficient system for the synthesis of this compound.

Reaction Optimization: Fine-tuning reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and purity while minimizing reaction time and energy consumption.

Flow Chemistry: Implementing continuous flow systems for the synthesis, which can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes.

Table 1: Potential Catalytic Methodologies for Synthesis of this compound
Catalyst TypeExample CatalystPotential AdvantagesKey Research Focus
Boron-BasedPhenylboronic Acid / Triaryl-silanolsMild reaction conditions, tolerance of various functional groups. acs.orgOptimizing catalyst structure and reaction conditions for high conversion.
Transition Metal-BasedTitanium(IV) chloride (TiCl4) / Zirconium(IV) chloride (ZrCl4)High efficiency for a range of substrates. nih.govMinimizing catalyst loading and exploring less toxic metal alternatives.
Enzymatic (Biocatalysis)Immobilized Lipases (e.g., Novozym 435)High selectivity, mild conditions, environmentally benign. nih.govSolvent selection and water removal to drive reaction equilibrium.
OrganocatalysisB(OCH2CF3)3Operationally simple, applicable to a wide range of substrates with low racemization. acs.orgDevelopment of recyclable organocatalysts.

In-depth Mechanistic Investigations at the Molecular and Cellular Level

Understanding the biological activity of this compound begins with a thorough investigation of its parent compound, methoxyacetic acid (MAA). MAA is known to be a bioactive metabolite that exerts its effects through several molecular mechanisms. A primary mechanism of MAA is the inhibition of histone deacetylases (HDACs). nih.govnih.gov By inhibiting HDACs, MAA leads to the hyperacetylation of histone proteins, which alters chromatin structure and gene expression. nih.govyoutube.com This activity is foundational to its observed biological effects.

In prostate cancer cell lines, MAA has been shown to induce cell cycle arrest, primarily at the G1 phase. nih.gov This is achieved by up-regulating the expression of the p21 protein, a cyclin-dependent kinase inhibitor, and subsequently down-regulating cyclin-dependent kinases CDK4 and CDK2. nih.gov Furthermore, MAA induces apoptosis (programmed cell death) by down-regulating anti-apoptotic genes, leading to the activation of caspases 3 and 7. nih.gov Studies have also indicated that MAA can impair embryonic morphogenesis in a manner dependent on retinoic acid (RA) signaling, suggesting a complex interplay with developmental pathways. nih.gov

Future research on this compound should aim to determine if it shares these mechanisms, acts as a prodrug that releases MAA, or possesses a distinct mechanistic profile. Key investigations would include:

HDAC Inhibition Assays: Quantifying the inhibitory activity of the morpholide derivative against a panel of HDAC isoforms to determine its potency and selectivity compared to MAA. nih.gov

Cell-Based Studies: Assessing its effects on cell proliferation, cell cycle progression, and apoptosis in relevant cell lines (e.g., cancer cells).

Gene Expression Analysis: Using techniques like qPCR and Western blotting to measure its impact on key regulatory proteins such as p21, caspases, and acetylated histones. nih.gov

Table 2: Known Molecular Mechanisms of Methoxyacetic Acid (MAA) for Future Investigation in its Morpholide Derivative
MechanismObserved Effect of MAAKey Molecular TargetsReference
HDAC InhibitionIncreases histone acetylation, altering gene expression.Class I and II HDACs (e.g., HDAC1, HDAC2, HDAC3). nih.govnih.gov
Cell Cycle ArrestInduces G1 phase arrest in prostate cancer cells.Upregulation of p21; Downregulation of CDK2/CDK4. nih.gov
Apoptosis InductionTriggers programmed cell death in cancer cells.Downregulation of BIRC2; Activation of Caspase-3 and Caspase-7. nih.gov
Developmental Pathway ModulationImpairs axial elongation morphogenesis.Interaction with Retinoic Acid (RA) signaling pathway. nih.gov

Exploration of Potential Therapeutic Concepts, including Pro-drug Development

Given that MAA exhibits anti-cancer activity by inducing growth arrest and apoptosis, a significant future application for this compound lies in therapeutic development. nih.gov The conversion of a carboxylic acid to an amide is a well-established prodrug strategy used to enhance the physicochemical and pharmacokinetic properties of a parent drug. scite.ai Prodrugs can be designed to improve solubility, stability, membrane permeability, and to achieve targeted drug delivery. nih.govyoutube.com

The morpholine moiety can significantly alter the properties of the parent MAA molecule. It may increase lipophilicity, which could enhance its ability to cross cell membranes, or it could be engineered to improve aqueous solubility. nih.gov Therefore, this compound could be investigated as a prodrug of MAA, designed to be stable in circulation and then hydrolyzed by intracellular enzymes (e.g., amidases) to release the active MAA at the target site. This approach could potentially increase the therapeutic index of MAA by improving its delivery to cancer cells while minimizing systemic exposure.

Future research in this area should involve:

Physicochemical Profiling: Determining the solubility, lipophilicity (LogP), and chemical stability of this compound.

In Vitro Prodrug Conversion: Studying its rate of hydrolysis to MAA in plasma and in cancer cell lysates to confirm its viability as a prodrug. nih.gov

Pharmacokinetic Studies: Performing in vivo studies in animal models to compare the absorption, distribution, metabolism, and excretion (ADME) profile of the morpholide derivative to that of MAA.

Interdisciplinary Research Integrating Omics Technologies for Systems-Level Understanding

To gain a comprehensive, unbiased understanding of the biological effects of this compound, future research should integrate various "omics" technologies. nih.govontoforce.com These high-throughput approaches can provide a systems-level view of the molecular changes induced by the compound, moving beyond single-target investigations. fishersci.combiobide.com Integrating multi-omics data can help identify novel drug targets, elucidate mechanisms of action, discover biomarkers, and build predictive models for efficacy. ontoforce.comfrontlinegenomics.com

Genomics and Transcriptomics (RNA-Seq): Can reveal the complete set of genes whose expression is altered by the compound. This would provide a broader picture of the cellular response than just focusing on known targets like p21, potentially uncovering novel pathways affected by HDAC inhibition or other off-target effects. frontlinegenomics.com

Proteomics: Can identify changes in protein expression and post-translational modifications (like acetylation) on a global scale, confirming that the downstream effects of altered gene expression are realized at the protein level and identifying non-histone targets of HDAC inhibition. nih.gov

Metabolomics: Can analyze changes in the cellular metabolome, providing insights into how the compound affects metabolic pathways, which is crucial for understanding its impact on cancer cell bioenergetics. nih.gov

Table 3: Application of Omics Technologies for Systems-Level Analysis
Omics TechnologyObjectivePotential Insights
TranscriptomicsAnalyze global changes in gene expression.Identification of all upregulated/downregulated genes and affected signaling pathways.
ProteomicsAnalyze global changes in protein expression and modifications.Validation of gene expression changes and discovery of non-histone acetylation targets.
MetabolomicsAnalyze changes in endogenous small-molecule metabolites.Understanding of the compound's impact on cellular metabolism and bioenergetics.
Multi-Omics IntegrationConstruct a comprehensive model of the compound's mechanism.A holistic view of the drug's effect from gene to protein to metabolic function. ontoforce.com

Application of Green Chemistry Principles in this compound Synthesis and Processing

Future development of this compound, particularly for any large-scale application, must incorporate the principles of green chemistry to ensure sustainability and minimize environmental impact. ucl.ac.uk Traditional amide synthesis often scores poorly in terms of green metrics due to the use of hazardous reagents and solvents, and poor atom economy. researchgate.net

The application of green chemistry to the synthesis of this compound would focus on several key areas:

Atom Economy: Prioritizing catalytic methods over those using stoichiometric coupling agents to ensure that the maximum proportion of atoms from the reactants are incorporated into the final product. catalyticamidation.info

Safer Solvents: Replacing hazardous solvents like DMF, NMP, and chlorinated hydrocarbons with greener alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or even performing the reaction under solvent-free conditions. ucl.ac.ukresearchgate.net

Energy Efficiency: Utilizing methods that proceed at lower temperatures, such as highly active catalytic systems or enzymatic reactions, to reduce energy consumption.

Waste Prevention: Designing the synthesis to produce minimal waste. Catalytic reactions are inherently better in this regard, as they avoid the creation of stoichiometric byproducts from coupling agents. nih.gov

Table 4: Application of Green Chemistry Principles to Synthesis
Green Chemistry PrincipleApplication to Synthesis of this compound
Waste PreventionDesign a synthetic route that generates minimal byproducts.
Atom EconomyEmploy direct catalytic amidation to maximize atom incorporation into the product.
Less Hazardous Chemical SynthesesAvoid toxic reagents like thionyl chloride and hazardous coupling agents. ucl.ac.uk
Safer Solvents and AuxiliariesUse benign solvents or solvent-free reaction conditions. researchgate.net
CatalysisUtilize highly efficient and recyclable catalysts (e.g., enzymatic or heterogeneous catalysts). catalyticamidation.infonih.gov

Q & A

Q. What are the standard protocols for synthesizing Methoxyacetic acid morpholide derivatives?

The synthesis typically involves multi-step reactions, such as converting biphenyl to 4,4′-diacetylbiphenyl, followed by reaction with sulfur and morpholide to yield intermediates like 4,4′-biphenyl-bis(thioacetylmorpholide). Critical steps include temperature control (e.g., reflux conditions) and purification via recrystallization or chromatography. Ensure anhydrous conditions for morpholide coupling to avoid hydrolysis .

Q. What safety precautions are necessary when handling Methoxyacetic acid in laboratory settings?

  • Ventilation: Use fume hoods to prevent inhalation of vapors (boiling point: 202–204°C) .
  • PPE: Wear nitrile gloves, goggles (due to Skin Corrosion Category 1B and Eye Damage Category 1 risks), and lab coats .
  • Waste Management: Absorb spills with dry sand or vermiculite; collect residues in sealable containers .

Q. What analytical techniques are recommended for confirming the structure of Methoxyacetic acid morpholide?

  • GC-MS: For quantifying methoxyacetic acid metabolites in biological samples (e.g., urine), validated with a detection limit of 0.01 mg/L .
  • NMR/IR Spectroscopy: Confirm functional groups (e.g., ester, morpholide) and molecular integrity .
  • HPLC: Monitor reaction progress and purity using C18 columns with UV detection at 210–254 nm .

Q. What are the key physicochemical properties of Methoxyacetic acid relevant to experimental design?

  • Physical State: Liquid at room temperature (melting point: 7–9°C) .
  • Density: 1.174 g/mL at 25°C; refractive index: 1.417 .
  • Solubility: Miscible with polar solvents (e.g., water, ethanol) but poorly soluble in non-polar solvents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of Methoxyacetic acid morpholide derivatives in multi-step syntheses?

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., LHMDS) for morpholide coupling efficiency .
  • Temperature Modulation: Lower temperatures (0–5°C) may reduce side reactions during thioacetylation .
  • Solvent Selection: Use aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reaction kinetics .

Q. What strategies mitigate the reproductive toxicity risks associated with Methoxyacetic acid exposure during long-term studies?

  • Biological Monitoring: Measure urinary methoxyacetic acid levels (BAT value: ≤15 mg/g creatinine) to assess systemic exposure .
  • Engineering Controls: Implement closed-system reactors and automated dispensing to minimize direct handling .
  • Alternative Reagents: Explore less toxic analogs (e.g., ethoxyacetic acid) if reproductive endpoints are critical .

Q. How should contradictory data on the environmental persistence of Methoxyacetic acid derivatives be addressed in experimental design?

  • Degradation Studies: Conduct accelerated hydrolysis/photolysis tests under varying pH and UV conditions to resolve discrepancies .
  • Comparative Analysis: Cross-validate results using OECD 301/302 guidelines for biodegradability and adsorption coefficients .
  • Modeling Tools: Apply QSAR models to predict environmental half-lives and prioritize lab validation .

Q. What experimental approaches resolve challenges in detecting low-concentration Methoxyacetic acid metabolites in biological matrices?

  • Derivatization: Use BSTFA or PFBBr to enhance GC-MS sensitivity for urinary methoxyacetic acid .
  • SPE Enrichment: Employ C18 or ion-exchange cartridges to concentrate analytes before LC-MS/MS analysis .
  • Matrix-matched Calibration: Account for urine matrix effects to improve quantification accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.